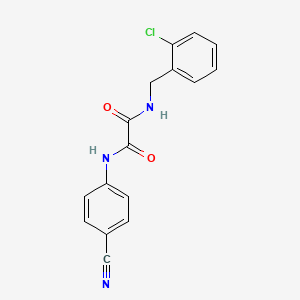
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent antagonist of the CB-1 receptor, which is primarily responsible for the psychoactive effects of THC, the primary psychoactive component in marijuana. CB-1 antagonists have been studied extensively for their potential therapeutic applications, including the treatment of obesity, metabolic disorders, and drug addiction.
Mecanismo De Acción
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide is a potent antagonist of the CB-1 receptor. CB-1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and drug reward. CB-1 antagonists bind to the CB-1 receptor and prevent the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, are related to their effects on appetite, metabolism, and drug reward. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potency as a CB-1 antagonist. This allows for the precise manipulation of the CB-1 receptor and the study of its effects on various physiological processes.
One of the limitations of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potential for off-target effects. CB-1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes. Therefore, the use of CB-1 antagonists may have unintended effects on other physiological processes.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide and other CB-1 antagonists. One area of research is the development of more selective CB-1 antagonists that have fewer off-target effects. Another area of research is the study of the long-term effects of CB-1 antagonists on appetite, metabolism, and drug reward. Finally, the potential therapeutic applications of CB-1 antagonists, including the treatment of obesity, metabolic disorders, and drug addiction, warrant further investigation.
Aplicaciones Científicas De Investigación
CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, have been extensively studied for their potential therapeutic applications. One of the most promising applications is the treatment of obesity and metabolic disorders. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Another potential application of CB-1 antagonists is the treatment of drug addiction. CB-1 receptors are involved in the rewarding effects of drugs of abuse, including cocaine, heroin, and marijuana. CB-1 antagonists have been shown to reduce drug-seeking behavior and prevent relapse in animal models and humans.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-4-2-1-3-12(14)10-19-15(21)16(22)20-13-7-5-11(9-18)6-8-13/h1-8H,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVPFMMITJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide](/img/structure/B4234336.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4234346.png)
![1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234348.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![1-(4-methoxyphenyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234357.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B4234371.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B4234394.png)


![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)
![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)
